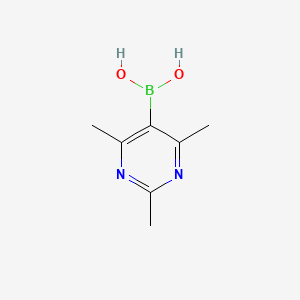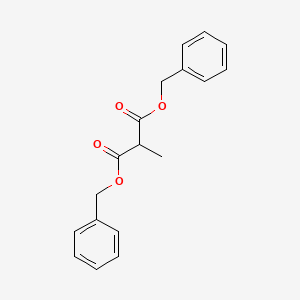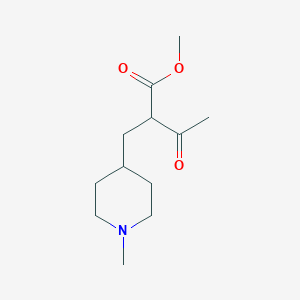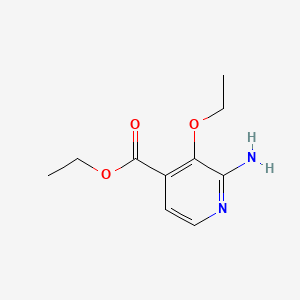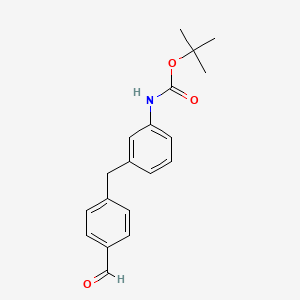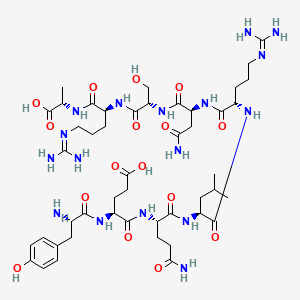![molecular formula C17H24O3Si B13923220 [4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol CAS No. 188861-63-4](/img/structure/B13923220.png)
[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a methanol group and a trimethylsilyl-ethoxy-methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthalenemethanol with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The naphthalene ring structure also contributes to its ability to interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2S,5E)-2,6-Dimethyl-7-{[2-(Trimethylsilyl)ethoxy]methoxy}-5-heptenyl)-3-[1-(Trimethylstannyl)vinyl]dihydro-2(3H)-furanone
- 4-[(Trimethylsilyl)ethynyl]aniline
Uniqueness
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry. Its stability and reactivity, enhanced by the trimethylsilyl group, set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
188861-63-4 |
|---|---|
Molekularformel |
C17H24O3Si |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
[4-(2-trimethylsilylethoxymethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C17H24O3Si/c1-21(2,3)9-8-19-13-20-17-11-14(12-18)10-15-6-4-5-7-16(15)17/h4-7,10-11,18H,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
YDLFVGNNIKGALS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCOC1=CC(=CC2=CC=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


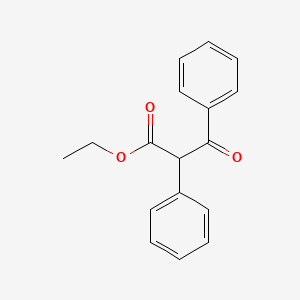
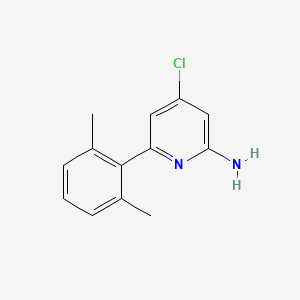
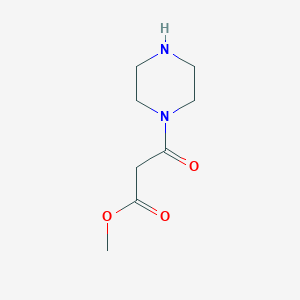
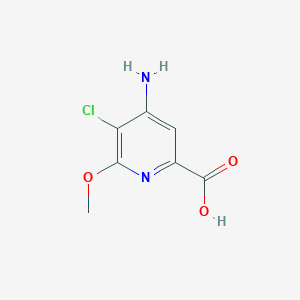
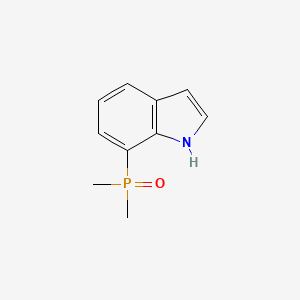
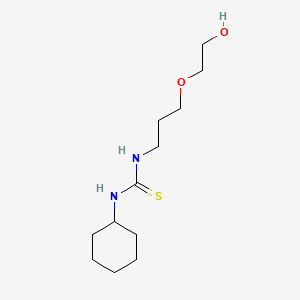
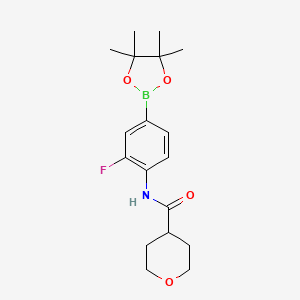
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
